molecular formula C11H11BrO3 B1281946 5-(4-Bromophenyl)-5-oxopentanoic acid CAS No. 35333-26-7

5-(4-Bromophenyl)-5-oxopentanoic acid

Cat. No.: B1281946
CAS No.: 35333-26-7
M. Wt: 271.11 g/mol
InChI Key: YWKKQTFYOQBCBE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-5-oxopentanoic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain with a ketone group at the fifth position

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-5-oxopentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom and ketone group make it a versatile intermediate for various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a precursor for the synthesis of bioactive molecules, including potential drugs with anti-inflammatory, anticancer, or antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, coatings, and other industrial products.

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, 5-(4-Bromophenyl)isoxazole should not be released into the environment, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Research into similar compounds continues to be a vibrant field, with potential applications in medicine, agriculture, and technology . The development of new synthesis methods and the discovery of new biological activities are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)-5-oxopentanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . The compound’s impact on gene expression can lead to alterations in the expression of genes involved in stress response, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the enzyme’s active site . This binding prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter and subsequent disruption of normal nerve function. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include neurotoxicity, oxidative stress, and potential organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound’s metabolism can influence metabolic flux and the levels of metabolites in the cell. For instance, its interaction with acetylcholinesterase can affect the levels of acetylcholine and other related metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and efficacy in exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid typically involves the following steps:

    Bromination of Phenylacetic Acid: The initial step involves the bromination of phenylacetic acid to introduce the bromine atom at the para position. This can be achieved using bromine and a suitable catalyst.

    Formation of the Ketone Group: The next step involves the introduction of the ketone group at the fifth position of the pentanoic acid chain. This can be done through various methods, including the oxidation of the corresponding alcohol or the use of a suitable ketone precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and oxidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(4-Bromophenyl)-5-hydroxypentanoic acid.

    Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, where it is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 5-(4-Bromophenyl)-5-hydroxypentanoic acid.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the ketone group.

    5-Phenyl-5-oxopentanoic acid: Similar structure but lacks the bromine atom.

    5-(4-Chlorophenyl)-5-oxopentanoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 5-(4-Bromophenyl)-5-oxopentanoic acid is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-(4-bromophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKKQTFYOQBCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536351
Record name 5-(4-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-26-7
Record name 5-(4-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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